N-(3,5-dimethylphenyl)-2-methyl-6-phenylpyrimidin-4-amine
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Overview
Description
N-(3,5-dimethylphenyl)-2-methyl-6-phenylpyrimidin-4-amine is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with phenyl and methyl groups, as well as an amine group attached to a dimethylphenyl moiety. The compound’s structure imparts specific chemical properties that make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-methyl-6-phenylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylaniline with 2-methyl-6-phenylpyrimidin-4-one under acidic or basic conditions. This reaction is often facilitated by the use of catalysts such as palladium or copper complexes to enhance the yield and selectivity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-methyl-6-phenylpyrimidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced amine or alcohol forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced amines or alcohols, and substituted pyrimidine derivatives. These products can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-methyl-6-phenylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, dyes, and agrochemicals
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-methyl-6-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular DNA or proteins can induce cytotoxic effects, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-2-methyl-6-phenylpyrimidin-4-amine
- N-(3,4-dimethylphenyl)-2-methyl-6-phenylpyrimidin-4-amine
- N-(3,5-dimethylphenyl)-2-methyl-6-phenylpyrimidin-4-ol
Uniqueness
N-(3,5-dimethylphenyl)-2-methyl-6-phenylpyrimidin-4-amine stands out due to its specific substitution pattern on the pyrimidine ring and the presence of the dimethylphenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for targeted research and application development .
Properties
Molecular Formula |
C19H19N3 |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-methyl-6-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C19H19N3/c1-13-9-14(2)11-17(10-13)22-19-12-18(20-15(3)21-19)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,20,21,22) |
InChI Key |
ZKDSJJFFAUDWGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC(=C2)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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